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Compound of Interest

Compound Name:
2-(4-Chlorophenyl)-2-

methylpropan-1-ol

CAS No.: 80854-14-4

Cat. No.: B1590159 Get Quote

Part 1: Executive Summary & Strategic Utility
2-(4-Chlorophenyl)-2-methylpropan-1-ol is a specialized primary alcohol featuring a bulky

gem-dimethyl group adjacent to a para-chlorophenyl ring. In medicinal chemistry, this scaffold

is prized for the Thorpe-Ingold Effect (Gem-Dimethyl Effect), which restricts conformational

freedom, often enhancing the binding affinity and metabolic stability of the final drug candidate.

[1]

Core Pharmaceutical Applications
Antihistamine Synthesis (Fexofenadine/Terfenadine Class):

Acts as a reduced precursor to the

-dimethylphenylacetic acid moiety found in third-generation antihistamines like
Fexofenadine.

The alcohol group serves as a "masked" carboxylic acid, allowing for chemical

manipulations on the aromatic ring (e.g., Friedel-Crafts acylation or metal-halogen

exchange) without compromising the acid functionality, which is regenerated via oxidation

in the final steps.[1]
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Structural analog to the key intermediate of Etofenprox (where the 4-position is ethoxy

rather than chloro).[1] The alcohol is essential for creating ether linkages in non-ester

pyrethroids.[1]

Linker Chemistry:

The steric bulk of the quaternary carbon protects the benzylic position from metabolic

oxidation, a common failure point in drug development.[1]

Part 2: Synthetic Pathways & Mechanism[2]
The utility of this alcohol lies in its controlled oxidation to the corresponding aldehyde (for

reductive amination) or acid, and its conversion to alkyl halides for nucleophilic substitution.[1]

The Synthetic Tree[1]
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Figure 1: Divergent synthetic pathways starting from 2-(4-Chlorophenyl)-2-methylpropan-1-
ol.

Part 3: Detailed Experimental Protocols
Protocol A: Selective Oxidation to 2-(4-Chlorophenyl)-2-
methylpropanal
Context: The aldehyde is a critical gateway for reductive amination reactions to attach

piperidine or piperazine pharmacophores (common in GPCR ligands).[1] Challenge: Preventing
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over-oxidation to the carboxylic acid while managing the steric hindrance of the gem-dimethyl

group.

Reagents & Equipment[2][3][4][5][6][7][8][9]
Substrate: 2-(4-Chlorophenyl)-2-methylpropan-1-ol (10.0 mmol)

Oxidant: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 eq)[1]

Co-oxidant: Sodium Hypochlorite (NaOCl, bleach) (1.1 eq)[1]

Buffer: KBr (0.1 eq) in NaHCO3 (sat. aq.)

Solvent: Dichloromethane (DCM) / Water biphasic system[1]

Step-by-Step Methodology
Preparation: In a 250 mL round-bottom flask, dissolve 1.85 g (10 mmol) of the starting

alcohol in 20 mL of DCM.

Catalyst Addition: Add a solution of KBr (119 mg, 1 mmol) and TEMPO (156 mg, 1 mmol) in

5 mL of water. Cool the mixture to 0°C using an ice bath.

Oxidation: Slowly add the NaOCl solution (buffered to pH 9 with NaHCO3) dropwise over 20

minutes. Vigorous stirring is essential to maximize phase transfer.[1]

Critical Process Parameter (CPP): Maintain internal temperature < 5°C to prevent

chlorination of the aromatic ring.[1]

Quenching: Monitor via TLC (Hexane/EtOAc 8:2). Upon disappearance of starting material

(~30-60 mins), quench with saturated Na2S2O3 (sodium thiosulfate).[1]

Work-up: Separate the organic layer, extract the aqueous layer with DCM (2 x 15 mL), dry

over anhydrous Na2SO4, and concentrate under reduced pressure.

Purification: The aldehyde is often unstable; use immediately or purify via a short silica plug.

[1]
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Expected Yield: 85-92% Data Validation: IR signal shift from ~3400 cm⁻¹ (OH) to ~1725 cm⁻¹

(C=O).

Protocol B: Conversion to Alkyl Bromide (Appel
Reaction)
Context: Creating a leaving group for coupling with amines or phenols.[1] The neopentyl-like

structure makes SN2 reactions difficult; therefore, a highly reactive leaving group like Bromide

or Iodide is preferred over Tosylate.[1]

Reagents
Substrate: 1.0 eq

Carbon Tetrabromide (CBr4): 1.2 eq[1]

Triphenylphosphine (PPh3): 1.2 eq[1]

Solvent: DCM (Anhydrous)[1]

Methodology
Dissolve the alcohol and CBr4 in dry DCM at 0°C.

Add PPh3 portion-wise (exothermic reaction).[1]

Stir at room temperature for 3 hours.

Precipitate PPh3O by adding Hexane/Ether.[1] Filter and concentrate.

Part 4: Quantitative Data & Safety Profile
Physicochemical Properties Table
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Property Value Relevance

Molecular Formula C10H13ClO Core stoichiometry

Molecular Weight 184.66 g/mol Calculation standard

LogP (Predicted) ~3.2
Lipophilic; crosses BBB unless

modified

H-Bond Donors 1 Primary Alcohol

Rotatable Bonds 2 Rigid "Gem-Dimethyl" anchor

Impurity Profile & Troubleshooting
Issue Probable Cause Corrective Action

Over-oxidation to Acid Excess oxidant or high temp
Use TEMPO/Bleach at 0°C;

avoid Jones Reagent.

Low Yield in Coupling Steric Hindrance (Neopentyl)

Switch from SN2 to SN1-like

conditions or use stronger

nucleophiles.[1]

Ring Chlorination Unbuffered Bleach
Ensure pH > 8.5 during

oxidation.[1]

Part 5: Mechanism of Action (Gem-Dimethyl Effect)
[1]
The inclusion of the gem-dimethyl group is not merely structural; it provides a kinetic advantage

known as the Thorpe-Ingold Effect. By compressing the bond angle between the gem-dimethyl

groups, the reactive chain ends (e.g., the alcohol/aldehyde and the incoming nucleophile) are

forced closer together, accelerating cyclization or binding interactions.[1]
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Figure 2: Pharmacological rationale for the gem-dimethyl moiety.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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